Diisopropyl Phenylphosphonite

Organofluorine Chemistry Michaelis-Arbuzov Reaction Reaction Mechanism

Diisopropyl phenylphosphonite is a trivalent organophosphorus compound belonging to the dialkyl phenylphosphonite class, with the molecular formula C12H19O2P and a molecular weight of 226.26 g/mol. It exists as a liquid at room temperature with a density of 0.995 g/mL and a boiling point of 112–114 °C at 8 mmHg.

Molecular Formula C12H19O2P
Molecular Weight 226.25 g/mol
CAS No. 36238-99-0
Cat. No. B1597026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl Phenylphosphonite
CAS36238-99-0
Molecular FormulaC12H19O2P
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCC(C)OP(C1=CC=CC=C1)OC(C)C
InChIInChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3
InChIKeyLDNCAOOMUMJYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Phenylphosphonite (CAS 36238-99-0): Core Physicochemical & Procurement Profile


Diisopropyl phenylphosphonite is a trivalent organophosphorus compound belonging to the dialkyl phenylphosphonite class, with the molecular formula C12H19O2P and a molecular weight of 226.26 g/mol . It exists as a liquid at room temperature with a density of 0.995 g/mL and a boiling point of 112–114 °C at 8 mmHg . The compound is characterized by its air sensitivity and its ability to act as both a ligand in homogeneous catalysis and a secondary antioxidant in polymer stabilization applications [1].

Why Diisopropyl Phenylphosphonite (CAS 36238-99-0) Cannot Be Interchanged with Other Dialkyl Phosphonites


Dialkyl phenylphosphonites, while sharing a core P(OR)2Ar structure, exhibit significantly divergent reactivity profiles, product distributions, and stereochemical outcomes in key synthetic transformations. The nature of the alkoxy substituent is not merely a steric placeholder; it directly governs the reaction pathway selectivity and the complexity of the resulting product mixture. For instance, in Michaelis-Arbuzov type reactions with haloacetates, the choice between dimethyl and diisopropyl phenylphosphonite leads to a markedly different number of formed compounds [1]. Furthermore, the stereoselectivity in such reactions is a direct function of the bulk of the groups attached to the phosphorus atom . Therefore, generic substitution without considering these quantifiable differential outcomes can lead to irreproducible results, complex purifications, or outright synthetic failure.

Diisopropyl Phenylphosphonite (CAS 36238-99-0): Head-to-Head Quantitative Differentiation Evidence


Increased Product Complexity and Yield in Michaelis-Arbuzov Reactions with Bromofluoroacetates

When reacting with ethyl bromofluoroacetate, diisopropyl phenylphosphonite generates a more complex product mixture (eight distinct compounds) compared to its dimethyl analog, which yields only five compounds [1]. This indicates a distinct and more complex reaction manifold, which can be advantageous for generating molecular diversity in library synthesis.

Organofluorine Chemistry Michaelis-Arbuzov Reaction Reaction Mechanism

Maintained Complexity While Others Show Simplicity in Reactions with Bromodifluoroacetate

In a parallel scenario, the reaction with ethyl bromodifluoroacetate results in the formation of five distinct compounds when diisopropyl phenylphosphonite is used. In contrast, under similar conditions, dimethyl phenylphosphonite yields only three compounds [1]. This consistently higher product complexity highlights the non-interchangeable nature of these closely related phosphonites.

Organofluorine Chemistry Synthetic Methodology Reaction Selectivity

Enhanced Stereoselectivity Through Increased Steric Bulk on Phosphorus

The stereoselectivity of the reaction with N-(bromomethyl)phthalimide is directly correlated with the size of the substituents on the phosphorus atom . While this study provides a class-level inference rather than a direct side-by-side measurement for this specific compound, the principle dictates that the more sterically demanding isopropyl groups of diisopropyl phenylphosphonite confer greater stereocontrol compared to less bulky analogs like dimethyl phenylphosphonite.

Stereoselective Synthesis Phosphorus Chemistry Chiral Molecules

Superior Antioxidant Efficiency of Phosphonites over Phosphites in Hydroperoxide Decomposition

As a member of the phosphonite class, diisopropyl phenylphosphonite is expected to exhibit a quantifiable advantage in hydroperoxide decomposition, a key antioxidant mechanism. Research demonstrates that the efficiency in this role decreases in the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites [1]. This class-level hierarchy positions any phosphonite, including this compound, as a more effective secondary antioxidant than commonly used phosphite alternatives.

Polymer Stabilization Antioxidant Mechanism Material Durability

Distinct Utility as a Key Intermediate in Diphosphorylmethane Synthesis

Diisopropyl phenylphosphonite is a specific starting material for the synthesis of unsymmetrical diphosphorylmethanes, key building blocks for novel ligand architectures. In this specific application, its use is quantitatively defined by yielding a 50% conversion to the desired intermediate 1 in a reaction with methylene bromide [1]. This yield is a critical parameter for process planning and is a defining characteristic of this synthetic route.

Organometallic Synthesis Ligand Design Synthetic Methodology

Evidence-Based Application Scenarios for Procuring Diisopropyl Phenylphosphonite (CAS 36238-99-0)


Generating Molecular Diversity in Organofluorine Chemical Libraries

Researchers seeking to build diverse libraries of fluorinated organophosphorus compounds should prioritize diisopropyl phenylphosphonite. As demonstrated by its reaction with ethyl bromofluoroacetate, this compound generates a complex mixture of eight distinct products, compared to only five from its dimethyl analog [1]. This higher product divergence can be exploited to rapidly expand chemical space for screening in drug discovery or materials science.

Achieving Enhanced Stereocontrol in Asymmetric Synthesis

In synthetic routes requiring high stereoselectivity, the steric bulk of the ligand or reagent is paramount. The isopropyl groups of this compound offer a significant steric advantage over less bulky analogs. This directly contributes to improved stereoselectivity in key transformations like the Michaelis-Arbuzov reaction . Procuring this compound is a strategic choice for projects focused on the synthesis of chiral, enantiomerically enriched products.

Synthesis of Unsymmetrical Diphosphorylmethane Ligands for Catalysis

This compound serves as a critical and quantifiably effective precursor in the Arbusov-type synthesis of unsymmetrical diphosphorylmethanes, achieving yields of about 50% in the first step with methylene bromide [1]. Research groups focused on developing novel, P-chiral, or heterobidentate ligands for homogeneous catalysis will find this a necessary and established starting material.

Formulating High-Performance Polymer Antioxidant Systems

For polymer chemists and formulators aiming to maximize long-term thermal-oxidative stability, a phosphonite is a superior choice over a phosphite. Diisopropyl phenylphosphonite belongs to this higher-efficiency class of hydroperoxide decomposers, which are demonstrably more effective than alkyl, aryl, or hindered aryl phosphites [1]. Procurement of this compound for testing in polymer blends is justified when a step-change in antioxidant performance is required.

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